molecular formula C19H11ClN2O4 B4593801 N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide

Cat. No.: B4593801
M. Wt: 366.8 g/mol
InChI Key: KFMSRJXWSDAWHC-UHFFFAOYSA-N
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Description

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide is a useful research compound. Its molecular formula is C19H11ClN2O4 and its molecular weight is 366.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 366.0407345 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide is a compound that falls within the broader category of 1,2-benzoxazines, which have been synthesized through various methods involving the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds are obtained from cyclization processes and have been studied for their electrophilic properties and utility as chiral synthons in organic synthesis (Sainsbury, 1991).

Antimicrobial and Anticancer Potential

Certain derivatives, including this compound, have shown potential in pharmacological applications due to their structural similarity with compounds exhibiting antimicrobial and anticancer activities. Arylmethylidene derivatives of 3H-furan-2-ones, which share structural features with this compound, have been synthesized and reacted with various nucleophiles, yielding compounds with potential biological activity (Kamneva et al., 2018).

Role in CNS Drug Development

Further research into compounds bearing the benzoxazin-2-yl moiety has indicated their usefulness in developing drugs for central nervous system (CNS) applications. Modifications of azole groups, to which this compound is structurally related, have been explored for synthesizing potent CNS drugs. These studies suggest that the furan ring present in such compounds may enhance CNS penetrability, offering new avenues for neurological disorder treatments (Saganuwan, 2020).

Agricultural and Environmental Applications

Benzoxazinoids, including compounds similar to this compound, have been identified in several crops and possess properties beneficial for plant defense. These compounds have also been explored for their potential antimicrobial activities, suggesting possible applications in agriculture and environmental protection (de Bruijn et al., 2018).

Properties

IUPAC Name

N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN2O4/c20-12-5-8-14-15(10-12)22-18(26-19(14)24)11-3-6-13(7-4-11)21-17(23)16-2-1-9-25-16/h1-10H,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSRJXWSDAWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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